4-Chlorothieno[3,2-d]pyrimidine can be classified as a heterocyclic aromatic compound. Its molecular formula is , and it contains a thieno ring fused with a pyrimidine ring. The presence of the chlorine atom enhances its reactivity and potential for substitution reactions, making it a valuable building block in organic synthesis.
The synthesis of 4-Chlorothieno[3,2-d]pyrimidine typically involves several methods, with the most common being cyclization reactions of suitable precursors.
The molecular structure of 4-Chlorothieno[3,2-d]pyrimidine consists of a thieno ring fused to a pyrimidine ring, with a chlorine substituent at the 4-position.
4-Chlorothieno[3,2-d]pyrimidine participates in various chemical reactions due to its reactive chlorine atom and heterocyclic nature.
The mechanism of action for compounds like 4-Chlorothieno[3,2-d]pyrimidine often involves interaction with biological targets such as enzymes or receptors.
Research indicates that derivatives of this compound may act as enzyme inhibitors or modulate receptor activity, particularly in pathways related to inflammation and cancer.
Studies have shown that modifications on the thieno[3,2-d]pyrimidine scaffold can enhance potency against specific targets, making it a focus for drug design aimed at treating various diseases such as cancer and autoimmune disorders .
4-Chlorothieno[3,2-d]pyrimidine exhibits several notable physical and chemical properties:
The applications of 4-Chlorothieno[3,2-d]pyrimidine span various fields:
4-Chlorothieno[3,2-d]pyrimidine is a bicyclic heterocyclic compound characterized by a fused ring system comprising a thiophene moiety condensed with a pyrimidine ring. The molecular formula is C₆H₃ClN₂S, with a molecular weight of 170.62 g/mol [3] [5] [9]. The chlorine atom at the 4-position is a reactive handle for nucleophilic substitution, enabling diverse functionalization. This scaffold exhibits planar geometry, facilitating π-stacking interactions with biological targets. Its crystalline solid form (pale yellow powder) and moderate melting point (103–108°C) contribute to synthetic utility [3] [5]. The thienopyrimidine core combines electron-rich sulfur and nitrogen atoms, creating a polarized structure that enhances binding affinity to enzymatic pockets through hydrogen bonding and hydrophobic interactions [8] [10].
Historically, thienopyrimidine derivatives emerged as bioisosteres of quinazolines, offering improved metabolic stability and solubility profiles. The 4-chloro substituent specifically serves as a versatile synthetic intermediate for constructing carbon-nitrogen and carbon-carbon bonds. Modern drug discovery exploits this reactivity to generate libraries of analogs targeting oncological and infectious diseases [3] [5] [6]. For example, 4-chlorothieno[3,2-d]pyrimidine is a key precursor to kinase inhibitors like the pyrazolo[3,4-d]pyrimidine series, which exhibit nanomolar activity against cyclin-dependent kinase 2 and tyrosine kinases [4] [7]. Commercial availability from suppliers (e.g., ChemImpex, BLD Pharmatech) underscores its industrial relevance, with purity specifications typically ≥95% [3] [6].
Table 1: Physicochemical Properties of 4-Chlorothieno[3,2-d]pyrimidine
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₃ClN₂S | [3] [9] |
Molecular Weight | 170.62 g/mol | [3] [5] |
Melting Point | 103–108°C | [3] |
Appearance | Pale yellow crystalline solid | [3] [5] |
Storage Conditions | 0–8°C (under inert atmosphere) | [3] [6] |
Purity | ≥95% (HPLC) | [3] |
Derivatives of 4-chlorothieno[3,2-d]pyrimidine modulate diverse biological pathways through interactions with:
Table 2: Biological Activities of Select Thieno[3,2-d]pyrimidine Derivatives
Derivative | Biological Target | Activity (IC₅₀) | Cell Line/Model | |
---|---|---|---|---|
Pyrazolo[3,4-d]pyrimidine (14) | CDK2/Cyclin A2 | 0.057 μM | Enzyme assay | [4] |
Semicarbazone (14) | PI3K/mTOR | 0.22 μM | HCT-116 colorectal cancer | [8] |
N-(4-(tert-butyl)phenethyl) thienopyrimidin-4-amine (19) | Cytochrome bd oxidase | 6 μM | Mycobacterium bovis BCG | [10] |
The scaffold’s "privileged" status arises from its adaptability: minor structural modifications (e.g., morpholino substitutions, semicarbazone linkers) tune specificity toward distinct targets [8] [10]. For instance, adding a morpholine ring enhances PI3K inhibition, while elongating the 4-amine side chain optimizes antitubercular activity [8] [10]. This versatility positions 4-chlorothieno[3,2-d]pyrimidine as a cornerstone in rational drug design across therapeutic areas.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7